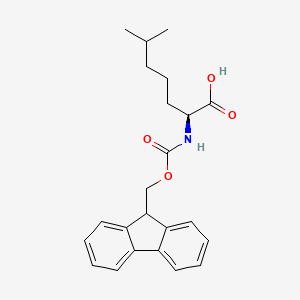![molecular formula C16H21NO4 B2531398 3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde CAS No. 94621-63-3](/img/structure/B2531398.png)
3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spectroscopic Characterization and Reactivity
The spectroscopic characterization of related compounds to 3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde has been extensively studied. For instance, the molecular structure, vibrational wave numbers, and various electronic properties of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime were analyzed using different spectroscopic techniques and theoretical calculations. The study found that the geometrical parameters predicted theoretically align well with X-ray diffraction (XRD) data. The compound exhibited significant non-linear optical (NLO) properties, with a first hyperpolarizability much greater than that of urea, a standard NLO material. Additionally, the molecular electrostatic potential plot revealed that the phenyl and pyridine rings, along with oxygen atoms, are the most electronegative regions, while the hydrogen atom in the OH group is the most electropositive. This suggests potential reactivity sites within the molecule .
Synthesis and Evaluation of Piperidinyl Compounds
In another study, a compound with a piperidinyl moiety, 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, was synthesized and evaluated as a reversible inhibitor of acetylcholinesterase (AChE). The synthesis achieved high radiochemical purity and specific activity. Despite its in vitro and in vivo activity as an AChE inhibitor, the compound did not show promise for in vivo imaging studies of AChE in the mammalian brain due to its uniform regional brain distribution .
Molecular Structure Analysis
The structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined through various spectroscopic techniques and X-ray analysis. The crystal structure was found to be orthorhombic, providing detailed insights into the molecular arrangement .
Catalysis Involving Piperidino Alcohols
2-Piperidino-1,1,2-triphenylethanol was reported as an effective catalyst for the enantioselective arylation of aldehydes. The study explored the kinetics and mechanism of the catalyzed reaction, finding that even with a low amount of catalyst, high enantioselectivity could be achieved. Theoretical calculations supported the experimental findings and provided a deeper understanding of the reaction process .
Cytotoxicity and Apoptotic Studies
Silver(I) complexes with piperidine-1-yl ethoxy benzaldehyde thiosemicarbazone derivatives were synthesized and characterized. These complexes exhibited cytotoxic activity against various human tumor cells. One of the complexes induced apoptosis and mitochondrial membrane depolarization in triple-negative breast cancer cells. The study also included DNA binding studies, suggesting that the complex can bind to DNA without altering its B-structure .
Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution Reactions
- The nucleophilic aromatic substitution reactions involving compounds like piperidine are fundamental in organic synthesis, offering a route to modify benzene derivatives through substitution. Such reactions are crucial for synthesizing various aromatic compounds, potentially including derivatives similar to "3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde" (Pietra & Vitali, 1972).
Biodegradation and Environmental Fate of Ether Compounds
- The biodegradation of ether compounds such as ethyl tert-butyl ether (ETBE) in soil and groundwater highlights microbial pathways that could similarly influence the environmental fate of related ether compounds. This knowledge is crucial for understanding how substances degrade in nature and their potential environmental impacts (Thornton et al., 2020).
Redox Mediators in Organic Pollutant Degradation
- The use of redox mediators to enhance the efficiency of enzymatic degradation of recalcitrant organic pollutants presents a method potentially applicable to a wide range of compounds, including complex ether and aldehyde structures. This approach could offer insights into the degradation or transformation of compounds with structures similar to "3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde" (Husain & Husain, 2007).
Advanced Oxidation Processes
- Advanced oxidation processes (AOPs) for the degradation of organic compounds like acetaminophen in water provide insights into the chemical pathways and by-products of complex organic molecules' breakdown. Understanding these processes could be relevant to studying the degradation or transformation of ether and aldehyde compounds in aqueous environments (Qutob et al., 2022).
Catalytic Oxidation of Lignins
- The catalytic oxidation of lignins into aromatic aldehydes, including vanillin and syringaldehyde, provides a framework for understanding how specific catalysts can selectively break down complex organic molecules into valuable smaller compounds. This research could offer parallels to synthesizing or modifying compounds like "3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde" (Tarabanko & Tarabanko, 2017).
Propriétés
IUPAC Name |
3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15-10-13(11-18)6-7-14(15)21-12-16(19)17-8-4-3-5-9-17/h6-7,10-11H,2-5,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFHYGLPIUKURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B2531316.png)


![Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate](/img/structure/B2531320.png)
![4-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2531325.png)

![8-ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2531329.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2531332.png)
![Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate](/img/structure/B2531334.png)

![[(3-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2531336.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2531338.png)